rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride
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Overview
Description
rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride: is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
Hantzsch Pyrrole Synthesis: This classical method involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones.
Industrial Production Methods: Industrial production of rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride typically involves large-scale application of the Paal-Knorr or Hantzsch pyrrole synthesis methods, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrrole rings can undergo oxidation reactions to form pyrrole-2-carboxylates and -carboxamides.
Common Reagents and Conditions:
Oxidation: Copper(II) catalysts, air, and stoichiometric oxidants.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride, and ionic liquids.
Major Products:
Oxidation: Pyrrole-2-carboxylates and -carboxamides.
Substitution: N-alkylpyrroles, N-sulfonylpyrroles, and N-acylpyrroles.
Scientific Research Applications
Chemistry: The unique structure of rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride makes it a valuable compound for studying heterocyclic chemistry and developing new synthetic methodologies .
Biology and Medicine: Pyrrole-containing compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. This compound could potentially be explored for similar applications .
Industry: In the industrial sector, pyrrole derivatives are used in the production of pharmaceuticals, agrochemicals, and materials science applications .
Mechanism of Action
The mechanism of action of rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
Imidazole: Another five-membered heterocycle with two nitrogen atoms, known for its aromaticity and biological activity.
Uniqueness: rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride is unique due to its fused oxepine and pyrrole rings, which confer distinct chemical and biological properties compared to simpler pyrrole and imidazole derivatives .
Properties
Molecular Formula |
C8H14ClNO |
---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
(5aS,8aR)-5,5a,6,7,8,8a-hexahydro-2H-oxepino[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-4-10-8-6-9-5-7(8)3-1;/h1-2,7-9H,3-6H2;1H/t7-,8-;/m0./s1 |
InChI Key |
GAZHRBDIRJNITM-WSZWBAFRSA-N |
Isomeric SMILES |
C1C=CCO[C@@H]2[C@@H]1CNC2.Cl |
Canonical SMILES |
C1C=CCOC2C1CNC2.Cl |
Origin of Product |
United States |
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